molecular formula C2H9N4O5P B102014 Guanylurea phosphate CAS No. 17675-60-4

Guanylurea phosphate

Cat. No.: B102014
CAS No.: 17675-60-4
M. Wt: 200.09 g/mol
InChI Key: ZHURYQINAXWNAH-UHFFFAOYSA-N
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Description

Guanylurea phosphate is a chemical compound with the molecular formula C2H9N4O5P. It is known for its applications in various fields, including fire retardancy, crystal growth, and as a reagent in chemical synthesis. The compound is derived from guanidine and urea, and it has unique properties that make it valuable in both industrial and scientific research contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of guanylurea phosphate typically involves the reaction of dicyandiamide with phosphoric acid in an aqueous solution. The process can be summarized as follows:

    Stirring and Mixing: Dicyandiamide is mixed with purified water and stirred until completely dissolved.

    Heating: The solution is slowly heated to ensure complete dissolution of dicyandiamide.

    Addition of Phosphoric Acid: Phosphoric acid is added dropwise to the solution.

    Crystallization: The mixture is maintained at a specific temperature for a period, then cooled to allow crystallization.

    Centrifugation and Drying: The crystals are separated by centrifugation, dried, and packaged.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing, heating, and crystallization helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Guanylurea phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can also be performed, although they are less common.

    Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reactions: These reactions often require catalysts or specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphates or nitrogen-containing compounds, while substitution reactions can produce a variety of derivatives .

Scientific Research Applications

Guanylurea phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which guanylurea phosphate exerts its effects varies depending on its application:

    Fire Retardancy: The compound acts by promoting the formation of a char layer on the material’s surface, which helps to insulate and protect it from heat.

    Biological Activity: In medicinal applications, this compound derivatives interact with specific molecular targets, such as adrenergic receptors, to exert their therapeutic effects. .

Comparison with Similar Compounds

Guanylurea phosphate can be compared with other similar compounds, such as:

    Guanidine Phosphate: Both compounds have similar fire-retardant properties, but this compound is often preferred due to its higher stability and effectiveness.

    Dicyandiamide: While dicyandiamide is a precursor in the synthesis of this compound, it has different applications, primarily in agriculture as a fertilizer additive.

    Metformin: Metformin, a widely used antidiabetic drug, is metabolized to guanylurea in the body. .

Properties

IUPAC Name

diaminomethylideneurea;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N4O.H3O4P/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHURYQINAXWNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=O)N)(N)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9N4O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5420-79-1, 36897-89-9, 84946-06-5
Record name Urea, (aminoiminomethyl)-, phosphate (3:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5420-79-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, (aminoiminomethyl)-, phosphate (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=36897-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Urea, (aminoiminomethyl)-, phosphate (2:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

200.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17675-60-4, 36897-89-9, 5420-79-1
Record name Urea, N-(aminoiminomethyl)-, phosphate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17675-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC267685
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Record name Urea, N-(aminoiminomethyl)-, phosphate (1:?)
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Record name Amidinourea phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.856
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Record name DICYANDIAMIDINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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